2,3-Dibenzoyloxybutanedioic acid;methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
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Overview
Description
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (2S,3S)-2,3-bis(benzoyloxy)succinate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its intricate structure and functional groups make it a subject of study for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (2S,3S)-2,3-bis(benzoyloxy)succinate involves multiple steps, typically starting from readily available precursors. The synthetic route often includes:
Formation of the Bicyclic Core: This step involves the construction of the azabicyclo[3.1.0]hexane core through cyclization reactions.
Introduction of Functional Groups: Functional groups such as the carboxylate and benzoyloxy groups are introduced through esterification and acylation reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This includes the use of catalysts, high-throughput screening for reaction conditions, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (2S,3S)-2,3-bis(benzoyloxy)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (2S,3S)-2,3-bis(benzoyloxy)succinate is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
The compound’s potential medicinal properties are of interest for developing new pharmaceuticals. Its interactions with biological targets could lead to treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties may enhance the performance of these products.
Mechanism of Action
The mechanism of action of Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (2S,3S)-2,3-bis(benzoyloxy)succinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in these interactions are complex and may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate
- Methyl (1R,2S,5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2-carboxylate
Uniqueness
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[310]hexane-2-carboxylate (2S,3S)-2,3-bis(benzoyloxy)succinate stands out due to its specific stereochemistry and functional groups
Properties
Molecular Formula |
C27H29NO10 |
---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
2,3-dibenzoyloxybutanedioic acid;methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C18H14O8.C9H15NO2/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-9(2)5-4-10-7(6(5)9)8(11)12-3/h1-10,13-14H,(H,19,20)(H,21,22);5-7,10H,4H2,1-3H3 |
InChI Key |
RJTQVYNAIPQGOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C(NC2)C(=O)OC)C.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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